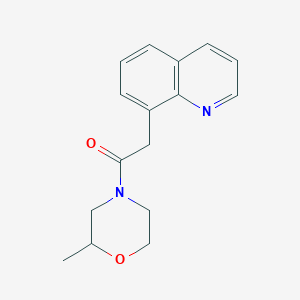
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as MQM, is a synthetic compound that has been gaining attention in the scientific community for its potential use in various research applications.
作用机制
The mechanism of action of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to bind to the dopamine D3 receptor with high affinity, which could lead to changes in the release and uptake of dopamine. Additionally, 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to inhibit the activity of the dopamine transporter, which is responsible for removing dopamine from the synapse.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a brain region involved in reward and motivation. 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been shown to increase locomotor activity in rats, which could be related to its effects on dopamine signaling. Additionally, 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying dopamine signaling. Additionally, 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments. For example, its effects on other neurotransmitter systems are not well understood, which could limit its usefulness in certain research areas.
未来方向
There are several future directions for research on 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone and its effects on other neurotransmitter systems. Finally, more research is needed to determine the safety and efficacy of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in humans.
合成方法
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 2-methoxyacetophenone with 6-methyl-3,4-dihydro-2H-quinoline in the presence of a reducing agent. The resulting product is then treated with ethyl chloroformate to yield 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. The synthesis of 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been shown to have an inhibitory effect on the reuptake of dopamine, which could have implications for the treatment of addiction and other neurological disorders.
属性
IUPAC Name |
2-methoxy-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-6-12-11(8-10)4-3-7-14(12)13(15)9-16-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXHYINJXIIQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508002.png)

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)




![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)



